molecular formula C6H12N4O B13325847 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B13325847
M. Wt: 156.19 g/mol
InChI Key: XDQDHGSZTWFJQQ-UHFFFAOYSA-N
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Description

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A parent compound with a similar triazole ring structure.

    1,2,4-Triazole: Another triazole derivative with different nitrogen atom positioning.

    Imidazole: A five-membered ring with two nitrogen atoms, similar in structure but with different chemical properties.

Uniqueness

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which can participate in various chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications.

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

2-amino-1-(1-ethyltriazol-4-yl)ethanol

InChI

InChI=1S/C6H12N4O/c1-2-10-4-5(8-9-10)6(11)3-7/h4,6,11H,2-3,7H2,1H3

InChI Key

XDQDHGSZTWFJQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)C(CN)O

Origin of Product

United States

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